molecular formula C22H19N3O6 B2943220 ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate CAS No. 877656-65-0

ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate

Cat. No.: B2943220
CAS No.: 877656-65-0
M. Wt: 421.409
InChI Key: JBFROOONXQLKHG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzofuro[3,2-d]pyrimidin-1(2H)-yl group, an acetamido group, and an ethyl acetate group. The presence of these groups suggests that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a fused ring system. The benzofuro[3,2-d]pyrimidin-1(2H)-yl group is a bicyclic system with a five-membered furan ring fused to a six-membered pyrimidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the benzofuro[3,2-d]pyrimidin-1(2H)-yl group suggests that it could have interesting optical properties .

Scientific Research Applications

Synthesis and Cyclization Reactions

The compound has been a precursor in the synthesis and cyclization reactions to produce a variety of novel compounds. For instance, its derivatives have been prepared and reacted with different reagents to obtain new 5-substituted pyrazolopyrimidin-4-ones, demonstrating potent effects on increasing the reactivity of cellobiase (Abd & Awas, 2008).

Anticancer and Anti-5-lipoxygenase Agents

Novel series of derivatives have been synthesized from the compound, which were evaluated for their anticancer and anti-5-lipoxygenase activities. These studies contribute to the development of new therapeutic agents, showing promising structure-activity relationships (Rahmouni et al., 2016).

Efficient Reagent Synthesis

Utilizing derivatives of the compound, research has shown the efficacy of using OxymaPure/DIC as a reagent for the synthesis of α-ketoamide derivatives. This process demonstrates clear superiority in terms of yield and purity over traditional methods (El‐Faham et al., 2013).

Cytotoxic Activity Evaluation

The compound's derivatives have been used in the design and synthesis of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, tested for their anticancer activity across various cancer cell lines. One compound exhibited notable growth inhibition against multiple cancer cell lines (Al-Sanea et al., 2020).

Novel Heterocycle Synthesis

Through condensation reactions and various treatments, the compound has facilitated the synthesis of new heterocycles, including pyridines, pyrazolopyrimidinones, and more. These studies showcase the compound's versatility in producing a wide range of chemically and biologically significant derivatives (Bhoi et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological data .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research in organic chemistry. Future work could involve exploring the synthesis, properties, and potential applications of this and related compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate involves the condensation of 2-aminoacetic acid ethyl ester with 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetic acid.", "Starting Materials": [ "2-aminoacetic acid ethyl ester", "2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetic acid" ], "Reaction": [ "Step 1: 2-aminoacetic acid ethyl ester is reacted with ethyl chloroformate in the presence of triethylamine to form ethyl 2-chloroformate-2-aminoacetate.", "Step 2: Ethyl 2-chloroformate-2-aminoacetate is reacted with 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetic acid in the presence of triethylamine to form ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate.", "Step 3: The product is purified by column chromatography to obtain the final compound." ] }

CAS No.

877656-65-0

Molecular Formula

C22H19N3O6

Molecular Weight

421.409

IUPAC Name

ethyl 2-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]acetate

InChI

InChI=1S/C22H19N3O6/c1-2-30-18(27)12-23-17(26)13-24-19-15-10-6-7-11-16(15)31-20(19)21(28)25(22(24)29)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,23,26)

InChI Key

JBFROOONXQLKHG-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42

solubility

not available

Origin of Product

United States

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